![molecular formula C15H33NO4 B14484113 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- CAS No. 66354-56-1](/img/structure/B14484113.png)
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- is a chemical compound with the molecular formula C13H29NO4. It is known for its unique structure, which includes a propanol backbone with bis(2-hydroxyethyl)amino and octyloxy functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- typically involves the reaction of 2-propanol with bis(2-hydroxyethyl)amine and an octyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the formulation of various industrial products, such as surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with other molecules, influencing their structure and function. The octyloxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: This compound lacks the octyloxy group, making it less hydrophobic.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(butyloxy)-: This compound has a shorter alkoxy chain, affecting its chemical properties.
Uniqueness
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- is unique due to its combination of hydrophilic and hydrophobic functional groups. This dual nature allows it to interact with a wide range of molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
66354-56-1 |
|---|---|
Molekularformel |
C15H33NO4 |
Molekulargewicht |
291.43 g/mol |
IUPAC-Name |
1-[bis(2-hydroxyethyl)amino]-3-octoxypropan-2-ol |
InChI |
InChI=1S/C15H33NO4/c1-2-3-4-5-6-7-12-20-14-15(19)13-16(8-10-17)9-11-18/h15,17-19H,2-14H2,1H3 |
InChI-Schlüssel |
JORAAGBFBOAQTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(CN(CCO)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




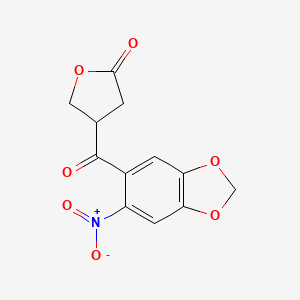
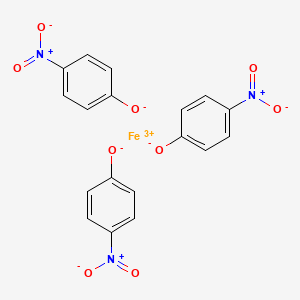

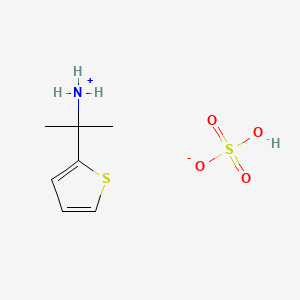
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
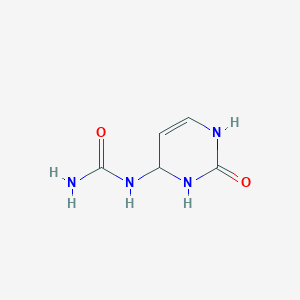

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
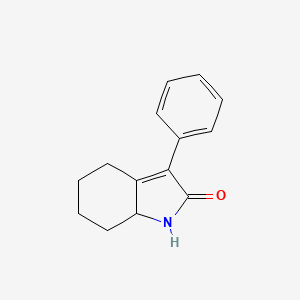
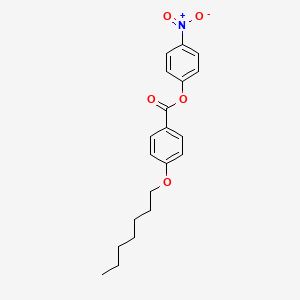
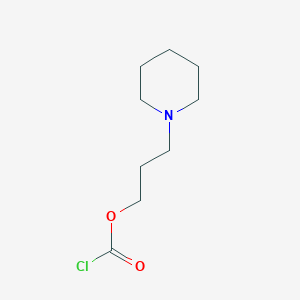
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
